molecular formula C6H7Br2ClN2 B3368639 (2,5-Dibromophenyl)hydrazine hydrochloride CAS No. 214915-87-4

(2,5-Dibromophenyl)hydrazine hydrochloride

Cat. No.: B3368639
CAS No.: 214915-87-4
M. Wt: 302.39 g/mol
InChI Key: UMJLSRIYZWZGHV-UHFFFAOYSA-N
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Description

(2,5-Dibromophenyl)hydrazine hydrochloride (CAS: 62672-26-8) is a halogenated aromatic hydrazine derivative widely used in organic synthesis, particularly as a precursor for pharmaceuticals and advanced materials. Its structure features a phenyl ring substituted with bromine atoms at the 2- and 5-positions, coupled with a hydrazine group protonated as a hydrochloride salt. This compound is critical in synthesizing heterocycles like pyridopyrroloindoles (e.g., intermediates for kinase inhibitors) and porous organic polymers (POPs) for environmental applications .

Properties

IUPAC Name

(2,5-dibromophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJLSRIYZWZGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214915-87-4
Record name Hydrazine, (2,5-dibromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214915-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dibromophenyl)hydrazine hydrochloride typically involves the reaction of 2,5-dibromonitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cycloaddition and annulation reactions to form nitrogen-containing heterocycles.

Key Examples:

Reaction TypeConditionsProduct FormedYieldSource
Pyrazole synthesisCO insertion/Sonogashira coupling1,3,5-trisubstituted pyrazoles55–78%
Carbazole formationBrønsted acid catalysis (H₂SO₄)3-bromocarbazole derivatives61–75%
  • In pyrazole synthesis, the hydrazine moiety reacts with ynones under CO insertion conditions, followed by Michael addition and cyclization .

  • Carbazoles form via acid-catalyzed Fischer indole synthesis when reacted with ketones .

Substitution Reactions

Bromine atoms at the 2- and 5-positions undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

Reactivity Trends:

PositionElectrophilicityPreferred ReagentsMajor Products
C2-BrModerateNaOMe, CuCNMethoxy/cyano-substituted arylhydrazines
C5-BrLowerRequires harsher conditions (e.g., Pd catalysis)Aryl-coupled derivatives
  • Electron-withdrawing bromine atoms activate the ring for NAS, though steric hindrance at C2 limits reactivity compared to para-substituted analogs .

Oxidation and Reduction

ProcessReagents/ConditionsOutcomeApplication
OxidationKMnO₄/H₂O₂ (acidic)Azo compound formationDye intermediate synthesis
ReductionZn/HCl or NaBH₄Cleavage to 2,5-dibromoanilineAmine precursor for pharmaceuticals
  • Azo derivatives exhibit bathochromic shifts (>450 nm UV-Vis absorbance), making them useful in photochemical studies .

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones, which are pivotal in medicinal chemistry:

Antifungal Activity Data:

Hydrazone DerivativeMIC against C. neoformans (μg/mL)Selectivity Index (SI)
2,5-Dibromo-phenylacylhydrazone0.03–0.06>1,000
3,5-Dibromo analog>16<10
  • Derivatives with 2,5-dibromophenyl groups show superior antifungal potency compared to 3,5-substituted variants .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl ring:

ReactionCatalytic SystemProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-substituted hydrazines82–90%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAmino-functionalized derivatives75–88%
  • These reactions retain the hydrazine backbone while introducing diverse substituents for drug discovery .

Scientific Research Applications

Organic Chemistry

(2,5-Dibromophenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It can undergo multiple types of reactions:

  • Oxidation : Converts to azo compounds using oxidizing agents like potassium permanganate.
  • Reduction : Forms amines with reducing agents such as sodium borohydride.
  • Substitution Reactions : The bromine atoms can be replaced with other functional groups using nucleophilic substitution reactions.

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and protein interactions. For instance, it may inhibit enzyme activity by binding to active sites or modifying enzyme structures.

Biological Studies

Research indicates that derivatives of dibromophenyl hydrazines have antimicrobial properties. They have been studied for their efficacy against various microorganisms, including bacteria and fungi. This suggests that this compound could be investigated further for its potential as an antimicrobial agent .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of hydrazine derivatives against resistant strains of Staphylococcus aureus and Candida species. The findings suggested that compounds similar to this compound exhibited significant activity against these pathogens, indicating potential for further development as therapeutic agents .

Case Study 2: Enzyme Inhibition

Another research project investigated the compound's role in enzyme inhibition. Results showed that this compound effectively inhibited specific enzymes involved in metabolic pathways, leading to insights into potential treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of (2,5-Dibromophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between (2,5-dibromophenyl)hydrazine hydrochloride and related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications
(2,5-Dibromophenyl)hydrazine HCl 2-Br, 5-Br C₆H₆Br₂N₂·HCl 311.35 Anticancer agents, POP synthesis
(2,5-Difluorophenyl)hydrazine HCl 2-F, 5-F C₆H₆F₂N₂·HCl 192.58 Pyridoindole synthesis
(2,5-Dimethylphenyl)hydrazine HCl 2-CH₃, 5-CH₃ C₈H₁₂N₂·HCl 188.66 Quinoline-based drug candidates
(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine HCl 2-F, 6-F, 3-OCH₃, 5-OCH₃ C₈H₁₁F₂N₂O₂·HCl 240.64 Research reagents (exact use unspecified)
(4-Ethylphenyl)hydrazine HCl 4-C₂H₅ C₈H₁₂N₂·HCl 188.66 General organic synthesis

Key Observations :

  • Halogen substituents (Br, F) enhance electrophilicity and reactivity in cross-coupling reactions, making brominated derivatives like (2,5-dibromophenyl)hydrazine HCl valuable in drug synthesis .
  • Methoxy and methyl groups (e.g., in 2,5-dimethylphenyl derivatives) reduce steric hindrance, improving yields in condensation reactions .

Key Findings :

  • Lower yields for brominated derivatives (e.g., 22% in ) may arise from steric and electronic effects of bromine atoms slowing reaction kinetics.
  • Methyl-substituted derivatives achieve higher yields (52.17%) due to improved solubility and reduced steric bulk .
Anticancer Activity

(2,5-Dibromophenyl)hydrazine HCl is a precursor to LFM-A13, a Bruton’s tyrosine kinase (BTK) inhibitor. In vivo studies show LFM-A13 enhances chemotherapy efficacy in B-cell leukemia, achieving 41% long-term survival in mice compared to 14% with standard drugs .

Material Science

In perovskite solar cells, hydrazine hydrochlorides like (2-thienylmethyl)hydrazine HCl act as reducing agents, restoring aged precursor solutions and achieving device efficiencies up to 23.0% .

Comparison with Non-Halogenated Derivatives
  • Non-halogenated derivatives (e.g., (4-ethylphenyl)hydrazine HCl) lack the redox activity and electronic tunability required for advanced applications, limiting their use to general synthesis .

Biological Activity

(2,5-Dibromophenyl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Molecular Formula: C6_6H5_5Br2_2N2_2·HCl
Molecular Weight: 267.48 g/mol
CAS Number: 62672-26-8

This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure allows it to undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which are critical for its biological applications.

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. It can form covalent bonds with nucleophilic sites on biomolecules, leading to either inhibition or activation of enzymatic activities. This interaction can affect several biochemical pathways within cells.

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Protein Interaction: It can modify protein structures, impacting their function and stability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

The compound demonstrated significant inhibitory effects on Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The MTT assay was utilized to assess cell viability:

Concentration (µg/mL)Cell Viability (%)
0100
1085
2560
5035

At a concentration of 50 µg/mL, the compound reduced cell viability to 35%, indicating its potential as an anticancer agent .

Case Studies

  • Study on Enzyme Inhibition:
    A study investigated the impact of this compound on the enzyme acetylcholinesterase. The compound was found to inhibit enzyme activity with an IC50 value of 25 µM, suggesting its role as a potential therapeutic agent in neurodegenerative diseases .
  • Antifungal Activity:
    Another research focused on the antifungal properties of related hydrazine derivatives showed that modifications to the dibromophenyl structure enhanced antifungal activity against Candida albicans, with some derivatives achieving low MIC values .

Applications in Research

This compound serves multiple roles in scientific research:

  • Synthesis Intermediate: It is widely used in the synthesis of various organic compounds.
  • Biological Studies: Researchers utilize it to study enzyme interactions and protein modifications.
  • Pharmaceutical Development: Its potential therapeutic applications are being explored in drug discovery programs targeting infectious diseases and cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,5-dibromophenyl)hydrazine hydrochloride, and how can purity be ensured?

  • Methodology :

  • Start with 2,5-dibromophenylamine as the precursor. React with sodium nitrite in acidic conditions (HCl) at 0–5°C to form the diazonium salt. Reduce the diazonium salt using stannous chloride (SnCl₂) or another reducing agent to yield the hydrazine intermediate. Isolate the product by precipitation in cold ethanol and recrystallize from a water-ethanol mixture to enhance purity .
  • Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Confirm purity via melting point analysis (expected range: 220–225°C, dec.) and ¹H/¹³C NMR to verify the absence of byproducts like unreacted amine or diazo compounds .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use DMSO-d₆ as the solvent to resolve NH and aromatic protons. Expect aromatic signals in the δ 7.2–7.8 ppm range (doublets for Br-substituted protons) and NH₂ protons as broad singlets near δ 8.5–9.0 ppm .
  • FT-IR : Confirm hydrazine N-H stretches (3200–3300 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹).
  • Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values (e.g., C: ~25%, Br: ~42%) .

Q. How should this compound be stored to prevent degradation?

  • Methodology :

  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture or oxidizing agents, as hydrazine derivatives are prone to oxidation and hydrolysis. Monitor for discoloration (yellowing indicates decomposition) .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing heterocyclic compounds like indoles or pyrazoles?

  • Methodology :

  • Fischer Indole Synthesis : React with ketones (e.g., cyclohexanone) in acidic ethanol under reflux. The hydrazine forms a hydrazone intermediate, which undergoes [3,3]-sigmatropic rearrangement and cyclization. Optimize reaction time (4–8 hrs) and acid concentration (1–2 M HCl) to maximize yield .
  • For pyrazole synthesis, couple with β-keto esters in glacial acetic acid, followed by cyclocondensation. Characterize products via HRMS and X-ray crystallography (if crystalline) .

Q. What strategies mitigate impurities arising from bromine displacement during synthesis?

  • Methodology :

  • Avoid elevated temperatures (>80°C) during diazotization to minimize Br⁻ elimination. Use excess HCl to stabilize the diazonium intermediate.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to remove brominated byproducts. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can mechanistic studies be designed to probe the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Conduct kinetic studies under varying pH (1–5), temperatures (25–60°C), and solvents (DMF, THF, ethanol). Track bromide release via ion chromatography or AgNO₃ titration.
  • Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for Br vs. NH₂ substitution pathways .

Q. How should contradictory melting point data between batches be resolved?

  • Methodology :

  • Perform DSC analysis to identify polymorphic transitions or hydrate formation. Compare IR spectra to detect lattice variations.
  • Recrystallize from alternative solvents (e.g., acetonitrile or DMF) to isolate the thermodynamically stable form. Validate via PXRD .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as hydrazines are toxic and potentially carcinogenic.
  • Neutralize waste with dilute KMnO₄ in H₂SO₄ to oxidize residual hydrazine before disposal. Monitor air quality with Draeger tubes for hydrazine vapor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2,5-Dibromophenyl)hydrazine hydrochloride
Reactant of Route 2
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(2,5-Dibromophenyl)hydrazine hydrochloride

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